2-Amino-5-nitrobenzenethiol
Overview
Description
2-Amino-5-nitrobenzenethiol is an organic compound with the molecular formula C6H6N2O2S . It has a molecular weight of 170.19 g/mol . The IUPAC name for this compound is 2-amino-5-nitrobenzenethiol .
Synthesis Analysis
The synthesis of 2-Amino-5-nitrobenzenethiol has been studied in the context of plasmon-driven selective reduction reactions . In these reactions, 2-Amino-5-nitrobenzenethiol is selectively reduced to 3,3’-dimercapto-4,4’-diaminoazobenzene, an azobenzene derivative . The reactions were monitored using surface-enhanced Raman scattering (SERS) spectroscopy and supported by theoretical calculations .Molecular Structure Analysis
The molecular structure of 2-Amino-5-nitrobenzenethiol includes benzyl, amine, nitro, and -SH groups . The InChI code for this compound is InChI=1S/C6H6N2O2S/c7-5-2-1-4 (8 (9)10)3-6 (5)11/h1-3,11H,7H2 .Chemical Reactions Analysis
In the context of plasmon-driven selective reduction reactions, two 5-nitro groups of 2-Amino-5-nitrobenzenethiol were selectively reduced to the –N=N– chemical bond of 3,3’-dimercapto-4,4’-diaminoazobenzene, whereas the 2-amine group of 2-Amino-5-nitrobenzenethiol remained unchanged .Physical And Chemical Properties Analysis
2-Amino-5-nitrobenzenethiol has a molecular weight of 170.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 170.01499861 g/mol . The topological polar surface area of the compound is 72.8 Ų .Scientific Research Applications
Plasmon-Driven Selective Reduction Reactions
2-Amino-5-nitrobenzenethiol (2A-5-NBT) has been used in plasmon-driven selective reduction reactions . In a study, 2A-5-NBT was selectively reduced to 3,3’-dimercapto-4,4’-diaminoazobenzene, an azobenzene derivative . The reaction was monitored using surface-enhanced Raman scattering (SERS) spectroscopy . The product was found to be very stable in aqueous environments .
Synthesis of Aromatic Azobenzene Derivative Compounds
The plasmon-induced catalytic reactions of 2A-5-NBT in aqueous environments could be used for the efficient synthesis of aromatic azobenzene derivative compounds . These compounds are valuable chemicals that are widely used in the chemical industry as dyes, food additives, and drugs .
Study of Plasmon-Induced Chemical Reactions
2A-5-NBT is an interesting molecule that contains benzyl, amine, nitro, and -SH groups . This molecule can be used to study the plasmon-induced chemical reactions . These reactions have attracted significant attention because of their high throughput and low energy requirements .
Study of Surface Plasmon Resonance (SPR)
Surface plasmon resonance (SPR) is a collective oscillation of surface conduction electrons that is excited by incident light at specific photon energies . 2A-5-NBT can be used to study this phenomenon .
Study of Hot Electrons
Hot electrons with high kinetic energy have been generated from plasmon decay . These hot electrons play a key role in plasmon-induced chemical reactions by providing the required electrons and energy for the reactions to proceed . 2A-5-NITROBENZENETHIOL can be used to study this process .
Study of Plasmon-Enhanced Catalyzed Reactions
The plasmon-enhanced catalyzed reactions on metallic catalysts can be monitored and controlled by surface-enhanced Raman scattering (SERS) and tip-enhanced Raman spectroscopy (TERS) . 2A-5-NITROBENZENETHIOL can be used to study these reactions .
Mechanism of Action
Mode of Action
It has been observed that in the presence of silver plasmons, 2-amino-5-nitrobenzenethiol can undergo selective reduction reactions . The exact mechanism of this interaction and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
It is known that the compound can participate in plasmon-driven selective reduction reactions . The downstream effects of these reactions on various biochemical pathways are a subject of ongoing research.
Result of Action
It has been observed that the compound can be selectively reduced to 3,3’-dimercapto-4,4’-diaminoazobenzene in the presence of silver plasmons . The implications of this transformation at the molecular and cellular levels require further investigation.
Action Environment
The action, efficacy, and stability of 2-Amino-5-nitrobenzenethiol can be influenced by environmental factors. For instance, it has been observed that aqueous environments are preferable for the selective reduction reaction of 2-Amino-5-nitrobenzenethiol .
properties
IUPAC Name |
2-amino-5-nitrobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSRXSZJCJVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450796 | |
Record name | 2-Amino-5-nitrobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23451-98-1 | |
Record name | 2-Amino-5-nitrobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of water affect the performance of 2-Amino-5-nitrobenzenethiol in plasmon-driven reactions?
A: While the provided research abstract [] does not specifically mention the performance of 2-Amino-5-nitrobenzenethiol, it highlights the significant impact of both aqueous and atmospheric environments on plasmon-driven selective reduction reactions. This suggests that the performance of 2-Amino-5-nitrobenzenethiol, as a potential reactant or catalyst in such reactions, could be greatly influenced by the presence of water. Further research is needed to investigate the specific interactions between water molecules and 2-Amino-5-nitrobenzenethiol in the context of plasmon-driven reactions and determine how these interactions affect reaction kinetics, selectivity, and product formation.
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